![molecular formula C11H13N3O3 B2956866 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034548-41-7](/img/structure/B2956866.png)
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
準備方法
The synthesis of 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the autocatalytic photoinduced oxidative dehydrogenation of its 5,6-dihydro derivative. This process is carried out by irradiating the compound at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air at room temperature . Another method involves the displacement of sulfone with formylated aniline using sodium hydride (NaH) in tetrahydrofuran (THF), yielding the desired compound in good yield .
化学反応の分析
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be dehydrogenated to form C5–C6 unsaturated compounds, which are usually more active . Common reagents used in these reactions include DMSO, NaH, and THF. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications. It is used as a scaffold for the development of biologically active compounds, including kinase inhibitors and antimicrobial agents . Its pharmacokinetic properties and drug-likeness make it a promising candidate for further drug development . Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit various kinases .
作用機序
The mechanism of action of 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as kinases. It acts as an inhibitor of various kinases, including Src tyrosine kinase, epidermal growth factor receptor (EGFR) kinase, and cyclin-dependent kinase (CDK4) . By inhibiting these kinases, the compound can interfere with cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation.
類似化合物との比較
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds, such as 4-amino-2-hydropyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds share a similar pyrido[2,3-d]pyrimidine core but differ in their substituents and functional groups. The unique methoxy and methoxyethyl groups in this compound contribute to its distinct chemical properties and biological activities.
特性
IUPAC Name |
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-6-5-14-9(15)4-3-8-10(14)12-7-13-11(8)17-2/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMYXORFLPJGIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC2=C1N=CN=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Amino-2-(3-cyclopropyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2956783.png)
![N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(4-methylphenoxy)acetamide](/img/structure/B2956784.png)
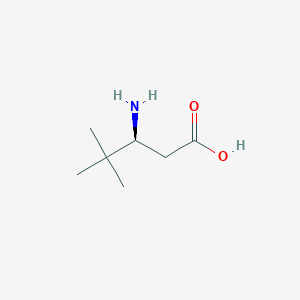
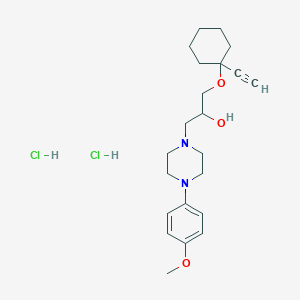
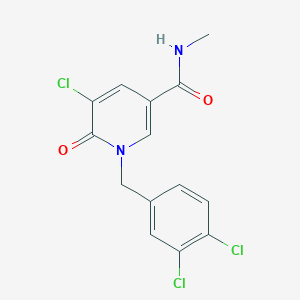
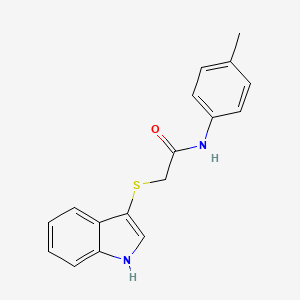
![N-{[2-(1,1-difluoroethyl)phenyl]methyl}prop-2-enamide](/img/structure/B2956794.png)
![(E)-2-amino-N-(2-(cyclohex-1-en-1-yl)ethyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2956796.png)
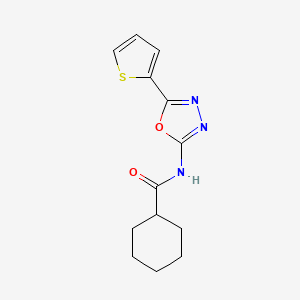
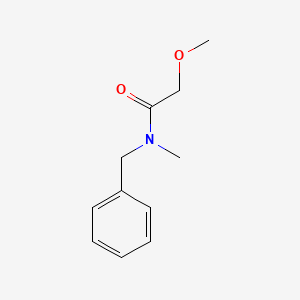
![2-(4-Chlorophenyl)-2-[6-(dimethylamino)pyridazin-3-yl]acetonitrile](/img/structure/B2956803.png)
![5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2956804.png)
![[5-[4-(Azidomethyl)phenyl]-1,3-oxazol-4-yl]methanol](/img/structure/B2956805.png)
![1-(4-bromophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2956806.png)
